molecular formula C22H22N2O2S B4856528 N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide

N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide

Cat. No. B4856528
M. Wt: 378.5 g/mol
InChI Key: DCCRBKWBGAXEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide, also known as MNPA, is a compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide is not fully understood, but it is thought to involve the inhibition of glutamate release through the modulation of calcium channels. This compound has been shown to bind to the L-type calcium channel and reduce calcium influx, which in turn reduces the release of glutamate.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of glutamate release, the modulation of calcium channels, and the inhibition of voltage-gated sodium channels. These effects have been studied in the context of various neurological disorders, as well as in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide has several advantages for lab experiments, including its ability to selectively inhibit glutamate release and its potential therapeutic applications for neurological disorders. However, this compound also has several limitations, including its complex synthesis method and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications for neurological disorders and pain management, and the investigation of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.

Scientific Research Applications

N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide has been used in scientific research for various purposes, including the study of its effects on the nervous system. For example, this compound has been shown to have an inhibitory effect on the release of glutamate, an important neurotransmitter in the brain. This effect has been studied in the context of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-22(16-27-21-10-5-17-3-1-2-4-18(17)15-21)23-19-6-8-20(9-7-19)24-11-13-26-14-12-24/h1-10,15H,11-14,16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCRBKWBGAXEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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